molecular formula C56H94O29 B1246189 Parvispinoside A

Parvispinoside A

Cat. No.: B1246189
M. Wt: 1231.3 g/mol
InChI Key: PYVSHVUPVKOSBE-IYPSILRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parvispinoside A is a furostanol-type steroidal saponin isolated from Tribulus terrestris L., a plant traditionally used in herbal medicine. Structurally, it is characterized by a β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside chain attached to a furostane aglycone backbone. Its molecular formula, C₆₁H₁₀₀O₃₁, was determined via HRESIMS, and its ¹H-NMR spectrum reveals key features such as methyl singlets (δ 0.76, 0.87) and olefinic protons . This compound belongs to Type II furostanol saponins, distinguished by its unique glycosylation pattern and fragmentation behavior during mass spectrometry .

Properties

Molecular Formula

C56H94O29

Molecular Weight

1231.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H94O29/c1-20(18-75-49-43(71)39(67)36(64)30(14-57)78-49)7-10-56(74)21(2)34-29(85-56)12-25-23-6-5-22-11-28(26(61)13-55(22,4)24(23)8-9-54(25,34)3)77-51-45(73)41(69)46(33(17-60)81-51)82-53-48(84-52-44(72)40(68)37(65)31(15-58)79-52)47(38(66)32(16-59)80-53)83-50-42(70)35(63)27(62)19-76-50/h20-53,57-74H,5-19H2,1-4H3/t20-,21+,22+,23-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1

InChI Key

PYVSHVUPVKOSBE-IYPSILRGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

(25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-2alpha,3beta,22alpha,26-tetraol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside)
parvispinoside A

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

Parvispinoside A is a steroidal saponin, likely sharing structural similarities with Parvispinoside B (PubChem CID 11629532). Key reactive groups in saponins typically include:

  • Glycosidic bonds : Susceptible to acid/base hydrolysis.

  • Hydroxyl groups : Participate in esterification, oxidation, or substitution.

  • Steroidal backbone : May undergo oxidation or reduction.

Hydrolysis of Glycosidic Linkages

Acidic or enzymatic conditions likely cleave sugar moieties from the aglycone (steroidal core). For example:
Parvispinoside A+H3O+Aglycone+Sugar residues\text{this compound}+\text{H}_3\text{O}^+\rightarrow \text{Aglycone}+\text{Sugar residues}
This mirrors the hydrolysis of Parvispinoside B under similar conditions .

Oxidation Reactions

The hydroxyl (-OH) groups on the sugar or steroidal backbone may oxidize to ketones or carboxylic acids. For example:

  • Primary alcohol oxidation :
    R CH2OH O R COOH\text{R CH}_2\text{OH}\xrightarrow{\text{ O }}\text{R COOH}

Enzymatic Modification

Biotransformation via microbial or plant enzymes could yield derivatives, as seen in related saponins like uttroside B .

Comparative Analysis with Parvispinoside B

While this compound data is absent, Parvispinoside B (a structural analog) exhibits distinct reactivity due to its lycotetraosyl unit :

Feature Parvispinoside B Inferred for this compound
Sugar Moieties β-D-galactopyranosyl, β-D-glucopyranosylLikely similar with potential variations
Key Reactive Sites Glycosidic bonds, hydroxyl groupsComparable
Biological Activity Cytotoxic (U937 leukemia cells) Structure-dependent bioactivity likely

Research Gaps and Limitations

  • No peer-reviewed studies directly addressing this compound’s reactions were identified in the provided sources.

  • Current inferences rely on general saponin chemistry and analogs like Parvispinoside B .

Proposed Experimental Routes

To characterize this compound’s reactivity:

  • Acid/Base Hydrolysis : Monitor glycosidic bond cleavage via HPLC or NMR .

  • Oxidative Studies : Use reagents like KMnO₄ or CrO₃ to probe hydroxyl group reactivity .

  • Enzymatic Assays : Test with β-glucosidases or esterases .

Note: The absence of direct data underscores the need for targeted studies on this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between Parvispinoside A and related saponins:

Compound Type Molecular Formula Key Structural Features Fragmentation Pattern (m/z) Bioactivity
This compound Furostanol (Type II) C₆₁H₁₀₀O₃₁ β-D-Glcp-(1→4)-[α-L-Rhap-(1→2)]-β-D-Galp chain; furostane aglycone 1229.5824 [M-H]⁻, 1067.5242 [M-H-Glc]⁻, 935.4835 [M-H-Glc-Xyl]⁻ Not well-documented; hypothesized anticancer potential based on analogs
Parvispinoside B Furostanol (Type I) C₅₉H₉₈O₃₀ Lacks one glucose unit compared to this compound; lycotetraosyl sugar chain 1213.5822 [M-H]⁻, 1081.5458 [M-H-Xyl]⁻, 919.4926 [M-H-Xyl-Glc]⁻ Cytotoxic against U937 leukemia cells (IC₅₀ < 100 μM); inactive in HepG2
Terrestrinin R Spirostanol (Type I) C₆₄H₁₀₂O₃₂ Spirostane aglycone; xylose-glucose-rhamnose-galactose chain 1327.6170 [M-H]⁻, 1195.5740 [M-H-Xyl]⁻, 1063.5338 [M-H-2Xyl]⁻ Antifungal and anti-inflammatory properties reported in related spirostanol saponins
F-Gitonin Unspecified Not provided Likely spirostanol; high discriminative power in chemometric analysis of T. terrestris Not available Used as a chemotaxonomic marker; bioactivity uncharacterized

Functional and Pharmacological Differences

  • Sugar Moieties and Bioactivity: Parvispinoside B’s cytotoxicity against leukemia cells (U937) but inactivity in liver cancer (HepG2) underscores the role of glycosylation in target specificity. The absence of a terminal glucose in Parvispinoside B, compared to Uttroside B (active in HepG2), further highlights how minor sugar modifications alter bioactivity . This compound’s additional glucose residue (vs. Parvispinoside B) may enhance solubility or receptor binding, though this requires validation .
  • Chemometric Significance: Parvispinoside B, F-Gitonin, and Gitonin are critical discriminators in metabolomic studies of T. terrestris across geographic regions, while this compound’s variability remains uncharacterized . This suggests this compound may be a conserved metabolite or less responsive to environmental factors.

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